molecular formula C12H19N B3371309 (1-Amino-2-ethylbutyl)benzene CAS No. 6668-28-6

(1-Amino-2-ethylbutyl)benzene

Cat. No.: B3371309
CAS No.: 6668-28-6
M. Wt: 177.29 g/mol
InChI Key: SVTUEYIAFUBWHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2-ethylbutyl)benzene typically involves the alkylation of benzene followed by amination. One common method is the Friedel-Crafts alkylation of benzene with 2-ethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product, 2-ethylbutylbenzene, is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2-ethylbutyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary or tertiary amines, and various substituted benzene compounds .

Scientific Research Applications

(1-Amino-2-ethylbutyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Amino-2-ethylbutyl)benzene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ethylbutyl chain provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-Amino-2-methylpropyl)benzene
  • (1-Amino-2-ethylhexyl)benzene
  • (1-Amino-2-ethylpentyl)benzene

Uniqueness

(1-Amino-2-ethylbutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethylbutyl chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-ethyl-1-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-10(4-2)12(13)11-8-6-5-7-9-11/h5-10,12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTUEYIAFUBWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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